molecular formula C9H8FNO2 B8457285 2-Fluoro-4-(methoxymethoxy)-benzonitrile

2-Fluoro-4-(methoxymethoxy)-benzonitrile

Cat. No.: B8457285
M. Wt: 181.16 g/mol
InChI Key: YPIOPGQMXZFWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(methoxymethoxy)-benzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the ortho position (C2) and a methoxymethoxy group (-OCH2OCH3) at the para position (C4). This compound is primarily utilized in pharmaceutical synthesis, particularly as a key intermediate in cross-coupling reactions for constructing complex heterocycles. For example, it serves as a boronic ester precursor in Suzuki-Miyaura couplings to synthesize quinoline derivatives (e.g., tert-butyl (1-(3-chloro-6-(3-cyano-2-(methoxymethoxy)phenyl)quinolin-4-yl)piperidin-4-yl)carbamate) . The methoxymethoxy group enhances solubility in polar solvents and modulates electronic properties, making it advantageous in catalytic systems .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

2-fluoro-4-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C9H8FNO2/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-4H,6H2,1H3

InChI Key

YPIOPGQMXZFWRI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Alkoxy and Alkoxy-Alkoxy Derivatives
  • 2-Fluoro-4-methoxybenzonitrile : Replacing the methoxymethoxy group with a simpler methoxy (-OCH3) group reduces steric bulk and polarity. This analog is listed in commercial catalogs but lacks explicit application data in the provided evidence .
  • However, its stability under acidic/basic conditions may be inferior to the methoxymethoxy variant .
Halogenated and Polyhalogenated Derivatives
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile : The electron-withdrawing trifluoromethyl (-CF3) group at C4 significantly lowers electron density, increasing resistance to nucleophilic attack. This compound has a higher melting point (103–105°C) and density (1.358 g/mL) compared to alkoxy-substituted analogs, reflecting stronger intermolecular forces .
  • 2-Fluoro-4-(4-fluorophenyl)benzonitrile : The biphenyl structure extends conjugation, likely enhancing UV absorption properties. Such derivatives are explored as intermediates in fluorescent probes or kinase inhibitors .
Sulfur-Containing Derivatives
  • 2-Fluoro-4-(methylsulfonyl)benzonitrile : The sulfonyl (-SO2CH3) group drastically increases polarity and acidity (pKa ~1–2 for sulfonyl protons), making this compound suitable for solubility-driven applications in aqueous reaction systems .
Boronic Ester Derivatives
  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : This boronic ester is critical in Suzuki couplings, enabling the synthesis of biaryl structures. The pinacol boronate group enhances stability and reactivity in cross-coupling reactions compared to unprotected boronic acids .

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